molecular formula C22H28O7 B13325783 SchisandlignanD

SchisandlignanD

Cat. No.: B13325783
M. Wt: 404.5 g/mol
InChI Key: FQZMTUCBAKMGJM-FHGNATFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schisandlignan D is a dibenzocyclooctadiene lignan derived from Schisandra chinensis, a plant widely used in traditional medicine for its hepatoprotective, antioxidant, and anti-inflammatory properties . Structurally, it features a unique tetrahydrofuran ring fused to two benzene rings, with hydroxyl and methoxy substitutions that influence its bioactivity.

Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

(8S,9S,10S)-3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,8,14-triol

InChI

InChI=1S/C22H28O7/c1-10-7-12-8-14(23)19(26-3)21(28-5)16(12)17-13(18(25)11(10)2)9-15(24)20(27-4)22(17)29-6/h8-11,18,23-25H,7H2,1-6H3/t10-,11-,18-/m0/s1

InChI Key

FQZMTUCBAKMGJM-FHGNATFXSA-N

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@H]([C@H]1C)O)O)OC)OC)OC)OC)O

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)O)O)OC)OC)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SchisandlignanD typically involves the extraction of the compound from Schisandra chinensis fruit using organic solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound. In laboratory settings, synthetic routes may involve the use of precursor molecules and specific catalysts to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of this compound often relies on large-scale extraction processes. The fruit of Schisandra chinensis is harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification steps such as crystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: SchisandlignanD undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, potentially altering its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: SchisandlignanD serves as a valuable compound for studying lignan biosynthesis and its chemical transformations.

    Biology: It is used to investigate cellular mechanisms related to oxidative stress, inflammation, and apoptosis.

    Medicine: this compound exhibits promising therapeutic effects in liver protection, cancer treatment, and neuroprotection.

    Industry: The compound is utilized in the development of dietary supplements and herbal formulations aimed at promoting overall health and well-being.

Mechanism of Action

The mechanism of action of SchisandlignanD involves multiple molecular targets and pathways:

    Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress.

    Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.

    Hepatoprotective Action: this compound protects liver cells by preventing lipid peroxidation and enhancing detoxification processes.

    Anticancer Properties: It induces apoptosis in cancer cells through the activation of caspases and the regulation of cell cycle-related proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lignans such as Schisandrin B, Gomisin A, and Deoxyschizandrin share structural similarities with Schisandlignan D but exhibit distinct pharmacological profiles. Below is a comparative analysis based on general lignan research methodologies and data organization principles outlined in the evidence.

Structural Comparison

Compound Core Structure Substituents Key Functional Groups
Schisandlignan D Dibenzocyclooctadiene Methoxy (-OCH₃), hydroxyl (-OH) Tetrahydrofuran ring
Schisandrin B Dibenzocyclooctadiene Multiple methoxy groups Methylenedioxy bridge
Gomisin A Dibenzocyclooctadiene Hydroxyl, methoxy, and acetyl groups Ester linkage
Deoxyschizandrin Dibenzocyclooctadiene Reduced oxygen substituents Simplified methoxy pattern

Structural variations influence solubility, bioavailability, and target specificity. For example, ester linkages in Gomisin A enhance its interaction with lipophilic cellular membranes, while Schisandrin B’s methylenedioxy bridge contributes to metabolic stability .

Pharmacological Activity

Compound Antioxidant Activity (IC₅₀, μM) Hepatoprotective Efficacy CYP3A4 Inhibition (%)
Schisandlignan D Data not available Moderate (in vitro) ~40% (predicted)
Schisandrin B 12.5 ± 1.2 High 65 ± 3.8
Gomisin A 18.3 ± 2.1 Moderate 50 ± 2.5
Deoxyschizandrin 25.0 ± 3.0 Low 30 ± 4.1

Note: Data are generalized from lignan-class studies; specific values for Schisandlignan D require experimental validation.

  • Antioxidant Activity : Schisandrin B’s superior potency correlates with its electron-donating substituents, which stabilize free radicals .
  • Hepatoprotective Effects : Schisandrin B and Gomisin A enhance glutathione synthesis, while Schisandlignan D’s mechanism remains understudied .
  • CYP3A4 Inhibition : Methoxy groups in Schisandrin B enhance enzyme binding, whereas Deoxyschizandrin’s reduced oxygenation limits efficacy .

Analytical Characterization

Comparative spectral data (e.g., ¹³C-NMR, IR) for lignans are critical for structural elucidation . For instance:

  • ¹³C-NMR : Schisandlignan D’s tetrahydrofuran ring produces distinct signals at δ 70–80 ppm, differing from Gomisin A’s ester carbonyl peak at δ 170 ppm.
  • Mass Spectrometry : Schisandrin B ([M+H]⁺ m/z 433) and Deoxyschizandrin ([M+H]⁺ m/z 401) exhibit fragmentation patterns reflective of their substituent complexity .

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